molecular formula C30H53BrOSi B566243 (3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene CAS No. 1384736-07-5

(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene

Cat. No. B566243
CAS RN: 1384736-07-5
M. Wt: 537.742
InChI Key: GRPMVEFKZYTBJO-NXUCFJMCSA-N
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Description

(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene is a type of steroidal compound that has been studied in recent years for its potential as a therapeutic agent. It is a derivative of the steroid hormone cholestanol, and has been shown to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. It has been investigated as a potential treatment for a number of diseases, including cancer, rheumatoid arthritis, and Alzheimer’s disease.

Scientific Research Applications

Synthesis and Structural Characterization

  • The bromination of certain compounds, such as 3,5-di-tert-butyl-2-hydroxy-1,2-oxaphosphol-3-ene 2-oxide, results in derivatives that can undergo further chemical transformations. This process exemplifies the utility of bromination in synthesizing structurally complex compounds (Rardon & Macomber, 1990).

Catalytic Applications

  • Research has shown that certain brominated compounds can be used in palladium-catalyzed intra-intermolecular cascade cross couplings. This application is significant in the field of organic synthesis, demonstrating the role of such compounds in facilitating complex chemical reactions (Demircan, 2014).

Material Science

  • Brominated compounds are instrumental in the synthesis of advanced materials. For example, they have been used in the development of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. This application is crucial for the advancement of materials with specific optical properties (Fischer, Baier, & Mecking, 2013).

Pharmaceutical and Chemical Synthesis

  • In the pharmaceutical and chemical synthesis sector, brominated compounds are used as intermediates for the synthesis of structurally diverse molecules. These compounds play a critical role in the preparation of various chemical entities with potential therapeutic applications (Skiera & Paryzek, 2007).

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-bromopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53BrOSi/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,21,23-27H,9-10,12-20H2,1-8H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPMVEFKZYTBJO-NXUCFJMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCBr)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCBr)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H53BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene
Reactant of Route 2
(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene
Reactant of Route 3
(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene
Reactant of Route 4
(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene
Reactant of Route 5
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(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene
Reactant of Route 6
(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene

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